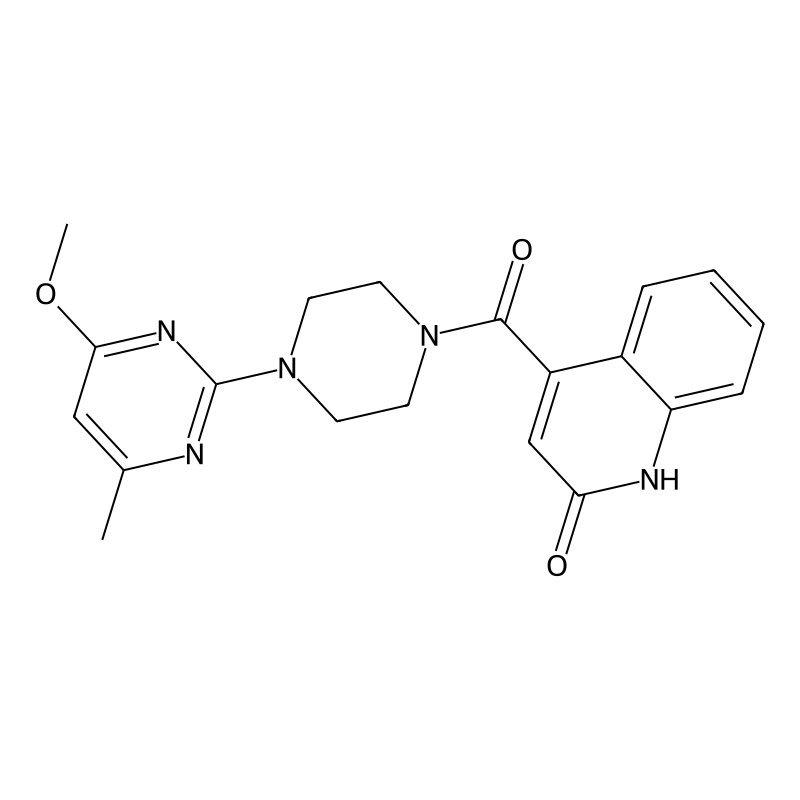4-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one
Catalog No.
S7460702
CAS No.
M.F
C20H21N5O3
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
4-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one
IUPAC Name
4-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one
Molecular Formula
C20H21N5O3
Molecular Weight
379.4 g/mol
InChI
InChI=1S/C20H21N5O3/c1-13-11-18(28-2)23-20(21-13)25-9-7-24(8-10-25)19(27)15-12-17(26)22-16-6-4-3-5-14(15)16/h3-6,11-12H,7-10H2,1-2H3,(H,22,26)
InChI Key
OSSDJIJDWDVDNR-UHFFFAOYSA-N
Canonical SMILES
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43)OC
4-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one, commonly known as MMPQ, is a chemical compound that has gained a lot of attention due to its potential implications in various fields of research and industry. MMPQ is a quinoline derivative that has a strong affinity for the 5-HT1A receptor, making it a promising candidate for the development of new drugs for the treatment of various disorders. In this paper, we will explore the definition and background of MMPQ, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
MMPQ is a quinoline derivative that was discovered by a team of researchers at the University of Illinois in 1996. MMPQ belongs to a class of drugs known as selective 5-HT1A receptor partial agonists, which have the ability to modulate the activity of the 5-HT1A receptor in a way that is beneficial for the treatment of various disorders. The 5-HT1A receptor is a subtype of the serotonin receptor that is involved in the regulation of a variety of physiological and behavioral processes. This receptor has been implicated in the pathogenesis of many disorders, including depression, anxiety, schizophrenia, and autism.
MMPQ is a white to off-white crystalline powder that is sparingly soluble in water. Its melting point is around 260-280°C, and its molecular formula is C20H22N6O3. The compound has a molecular weight of 406.44 g/mol.
MMPQ can be synthesized by a multi-step process that involves the reaction of 4-methoxycarbonyl-1-piperazinecarboxylic acid with 4,6-dimethyl-2-aminopyrimidine, followed by cyclization with 2-chloro-4-(dimethylamino)quinoline. The resulting compound is then subjected to oxidative cleavage to yield MMPQ.
The compound can be characterized by various methods, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
The compound can be characterized by various methods, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Various analytical methods have been used to analyze MMPQ and its metabolites, including high-performance liquid chromatography (HPLC), gas chromatography–mass spectrometry (GC-MS), and liquid chromatography–mass spectrometry (LC-MS).
MMPQ has been shown to have an affinity for the 5-HT1A receptor, which is located in the central nervous system. The activation of this receptor has been implicated in the treatment of various disorders, including anxiety, depression, schizophrenia, and autism. MMPQ has shown promising results in preclinical studies as a potential treatment for these disorders.
The toxicity and safety of MMPQ have been evaluated in various scientific experiments, including acute toxicity studies, genotoxicity studies, and chronic toxicity studies. The compound has shown low toxicity in these studies and has not been associated with any significant adverse effects.
MMPQ has shown potential applications in various scientific experiments, including the development of new drugs for the treatment of anxiety, depression, schizophrenia, and autism. It has also been investigated for its potential use in the treatment of drug addiction and pain.
The current state of research on MMPQ is focused on its potential applications in the treatment of various disorders, as well as its mechanism of action and pharmacokinetics. The compound is still undergoing preclinical studies, and clinical trials have not yet been initiated.
The potential implications of MMPQ in various fields of research and industry are significant. The compound has the potential to revolutionize the treatment of various disorders, including anxiety, depression, schizophrenia, and autism. It could also be used for the development of new drugs for the treatment of drug addiction and pain. Additionally, it could have applications in the manufacturing of other compounds, such as pharmaceuticals and agrochemicals.
Limitations:
One of the main limitations of MMPQ is its limited water solubility, which may limit its bioavailability and efficacy in some applications. Additionally, the mechanisms of action and pharmacokinetics of the compound are not yet fully understood, which may limit its potential applications.
Limitations:
One of the main limitations of MMPQ is its limited water solubility, which may limit its bioavailability and efficacy in some applications. Additionally, the mechanisms of action and pharmacokinetics of the compound are not yet fully understood, which may limit its potential applications.
There are several future directions for research on MMPQ, including:
- Further investigation of the compound's potential applications in the treatment of various disorders, including anxiety, depression, schizophrenia, and autism.
- The development of improved synthesis methods for MMPQ to increase its yield and purity.
- The study of the compound's mechanism of action and pharmacokinetics to fully understand its therapeutic potential.
- Investigation of the compound's potential applications in the manufacturing of pharmaceuticals and agrochemicals.
- The development of novel drug delivery systems that can enhance the bioavailability and efficacy of MMPQ.
- Further investigation of the compound's potential applications in the treatment of various disorders, including anxiety, depression, schizophrenia, and autism.
- The development of improved synthesis methods for MMPQ to increase its yield and purity.
- The study of the compound's mechanism of action and pharmacokinetics to fully understand its therapeutic potential.
- Investigation of the compound's potential applications in the manufacturing of pharmaceuticals and agrochemicals.
- The development of novel drug delivery systems that can enhance the bioavailability and efficacy of MMPQ.
XLogP3
1.4
Hydrogen Bond Acceptor Count
6
Hydrogen Bond Donor Count
1
Exact Mass
379.16443955 g/mol
Monoisotopic Mass
379.16443955 g/mol
Heavy Atom Count
28
Dates
Modify: 2023-08-27
Explore Compound Types
Get ideal chemicals from 750K+ compounds








